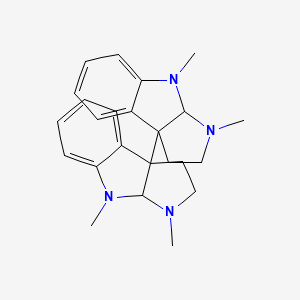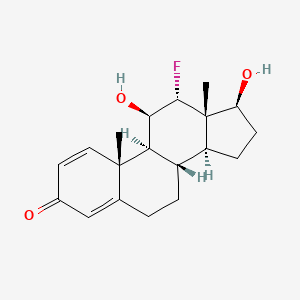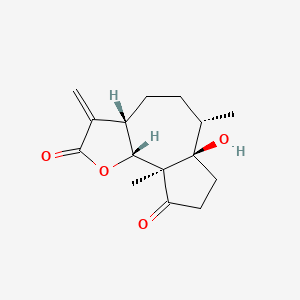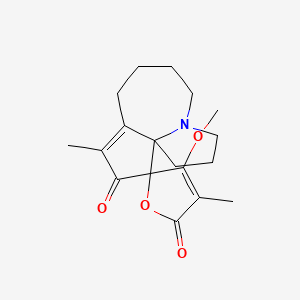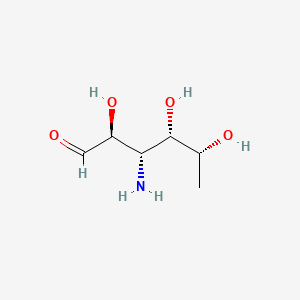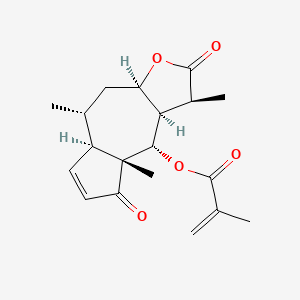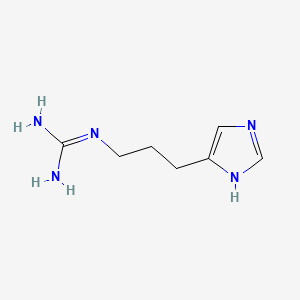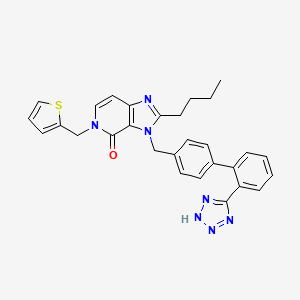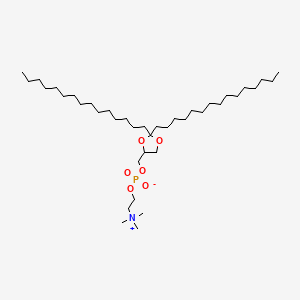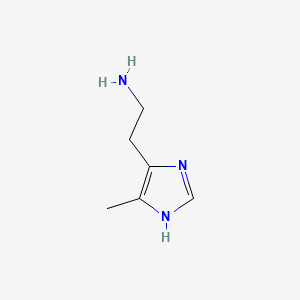
4-Methylhistamine
Overview
Description
4-Methylhistamine is a histamine agonist selective for the H4 subtype . It is also known by its IUPAC name 2-(5-Methyl-1H-imidazol-4-yl)ethan-1-amine .
Molecular Structure Analysis
The molecular formula of 4-Methylhistamine is C6H11N3 . Its average mass is 125.172 Da and its monoisotopic mass is 125.095299 Da .Physical And Chemical Properties Analysis
4-Methylhistamine has a density of 1.1±0.1 g/cm3, a boiling point of 345.0±27.0 °C at 760 mmHg, and a flash point of 189.3±10.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Experimental Autoimmune Encephalomyelitis (EAE) Model
4-Methylhistamine (4-MeH) has been used as a specific agonist targeting the Histamine H4 Receptor (H4R) in the study of EAE, a chronic autoimmune, inflammatory, and neurodegenerative disease of the central nervous system (CNS). It’s characterized by demyelination, axonal damage, and neurodegeneration. In research, 4-MeH was administered to Swiss Jim Lambert EAE mice to assess its impact on disease progression .
Pro-Inflammatory Signaling in B Cells
The same study on EAE also investigated the role of 4-MeH in promoting pro-inflammatory signaling within B cells. Flow cytometry was used to estimate the impact of 4-MeH on various inflammatory markers such as NF-κB p65, GM-CSF, MCP-1, IL-6, and TNF-α within CD19+ and CXCR5+ spleen B cells .
Gene Expression in Neuroinflammation
4-MeH’s effect on mRNA expression levels of inflammatory genes was also explored. The administration of 4-MeH led to increased expression of NfκB p65, Gmcsf, Mcp1, Il6, and Tnfα mRNA in the brains of EAE mice, suggesting a role in aggravating neuroinflammatory conditions .
Histamine H4 Receptor (H4R) Agonism
As a potent and selective H4 receptor agonist, 4-MeH is crucial for pharmacological research into the H4R, which has gained significance in immune and inflammatory disorders. Its role as an H4R agonist means it can be used to understand the receptor’s involvement in various pathological conditions .
Disease Progression in Multiple Sclerosis (MS)
The research on 4-MeH also provides insights into the pathogenesis of MS. Since EAE is an accepted model for MS, the findings suggest that H4R agonists like 4-MeH could play a harmful role in the disease’s progression, making it a valuable tool for studying potential treatments for MS .
Pharmacological Research
Beyond its role in specific disease models, 4-MeH serves as a tool in broader pharmacological research. Its selective action on the H4R makes it a useful compound for dissecting the pathways and mechanisms involved in histamine-related responses and could lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
4-Methylhistamine is a potent agonist for the Histamine H4 Receptor (H4R) . The H4R is a class A G-protein coupled receptor and is expressed on mast cells and there is some evidence that microglial cells express H4R .
Mode of Action
4-Methylhistamine interacts with the H4R, leading to a series of intracellular events. It has been shown to modulate the effects of chronic stress on the Th1/Th2 cytokine balance . The interaction of 4-Methylhistamine with H4R can lead to the release of pro-inflammatory cytokines, contributing to the progression of certain immune-related diseases .
Biochemical Pathways
The interaction of 4-Methylhistamine with H4R affects several biochemical pathways. It has been shown to impact NF-κB p65, GM-CSF, MCP-1, IL-6, and TNF-α within CD19+ and CXCR5+ spleen B cells . These molecules play crucial roles in immune response and inflammation. The administration of 4-Methylhistamine led to increased expression of NfκB p65, Gmcsf, Mcp1, Il6, and Tnfα mRNA in the brains of mice .
Pharmacokinetics
It is known that histamine, the parent compound of 4-methylhistamine, is metabolized by two enzymatic pathways: histamine n τ-methyltransferase (hmt) and diamine oxidase (dao) .
Result of Action
The activation of H4R by 4-Methylhistamine promotes pro-inflammatory mediators, which can aggravate symptoms in certain disease models. For instance, in an experimental autoimmune encephalomyelitis (EAE) mouse model, treatment with 4-Methylhistamine showed a significant increase in clinical scores compared with those treated with the vehicle .
Action Environment
The action of 4-Methylhistamine can be influenced by various environmental factors. For example, in the context of immune-related diseases, the inflammatory environment can enhance the pro-inflammatory effects of 4-Methylhistamine
Safety and Hazards
While specific safety and hazard information for 4-Methylhistamine is not available, it is recommended to ensure adequate ventilation, provide accessible safety shower and eye wash station, and use personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling it .
properties
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYXPZQILZRKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36376-47-3 (di-hydrochloride) | |
| Record name | 4-Methylhistamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90957812 | |
| Record name | 4-Methylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylhistamine | |
CAS RN |
36507-31-0 | |
| Record name | 4-Methylhistamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36507-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylhistamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLHISTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ST71P9EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Methylhistamine primarily interacts with histamine receptors, specifically the H2 receptor subtype. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Binding to H2 receptors activates downstream signaling pathways, primarily involving G-proteins and cyclic AMP (cAMP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These signaling cascades can lead to various physiological responses depending on the tissue and cell type involved, including smooth muscle relaxation, increased heart rate, and modulation of immune cell function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: The provided research focuses primarily on the biological and pharmacological aspects of 4-Methylhistamine, with limited information on its material compatibility and stability under various non-biological conditions. Future research might explore its stability in different solvents, temperatures, and exposure to light to determine its suitability for various applications.
ANone: The provided research does not indicate any catalytic properties of 4-Methylhistamine. It primarily focuses on its role as a histamine receptor agonist. Therefore, information regarding reaction mechanisms, selectivity, and catalytic uses is not available within these studies.
A: Some studies utilized computational chemistry to understand the interaction of 4-Methylhistamine with the histamine H2 receptor. [, ] One study used ab initio quantum mechanical methods to calculate conformational energies and potential energy surfaces. [] Another study employed density functional theory (DFT) calculations to investigate the effect of deuteration on 4-Methylhistamine binding to the H2 receptor. [] These studies highlight the role of computational chemistry in elucidating the structural basis for 4-Methylhistamine's activity.
A: Several research papers explore the SAR of 4-Methylhistamine and its analogs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The methyl group at the 4-position of the imidazole ring is crucial for its H2 receptor agonist activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Modifications to this position or the side chain often result in a loss of activity or altered selectivity for different histamine receptor subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



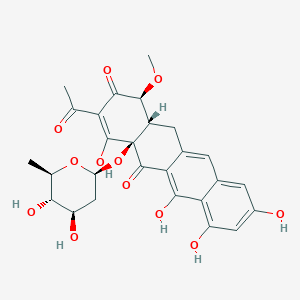
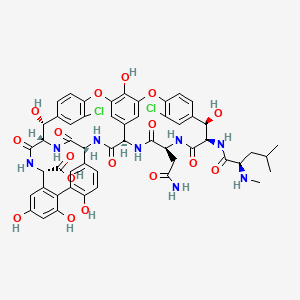
![3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)
